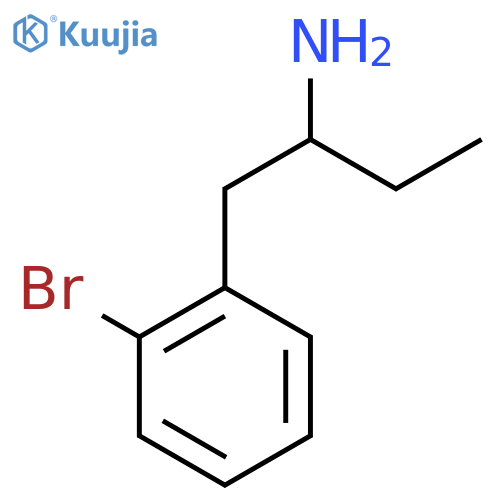Cas no 1153534-43-0 (1-(2-Bromophenyl)butan-2-amine)

1153534-43-0 structure
商品名:1-(2-Bromophenyl)butan-2-amine
1-(2-Bromophenyl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromophenyl)butan-2-amine
- N14510
- 1-(2-Bromophenyl)butan-2-amine
-
- インチ: 1S/C10H14BrN/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6,9H,2,7,12H2,1H3
- InChIKey: ZBDCBONPLNNBMS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1CC(CC)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-(2-Bromophenyl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-148504-50mg |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 50mg |
$792.0 | 2023-09-28 | ||
| Enamine | EN300-148504-5000mg |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 5000mg |
$2732.0 | 2023-09-28 | ||
| Enamine | EN300-148504-0.1g |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 0.1g |
$829.0 | 2023-06-06 | ||
| Enamine | EN300-148504-500mg |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 500mg |
$905.0 | 2023-09-28 | ||
| Enamine | EN300-148504-1000mg |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 1000mg |
$943.0 | 2023-09-28 | ||
| Enamine | EN300-148504-1.0g |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 1g |
$943.0 | 2023-06-06 | ||
| Enamine | EN300-148504-0.5g |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 0.5g |
$905.0 | 2023-06-06 | ||
| Enamine | EN300-148504-2.5g |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 2.5g |
$1848.0 | 2023-06-06 | ||
| Enamine | EN300-148504-10000mg |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 10000mg |
$4052.0 | 2023-09-28 | ||
| Enamine | EN300-148504-100mg |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 100mg |
$829.0 | 2023-09-28 |
1-(2-Bromophenyl)butan-2-amine 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
1153534-43-0 (1-(2-Bromophenyl)butan-2-amine) 関連製品
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 55290-64-7(Dimethipin)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量